
Sulfur-35
Overview
Description
Sulfur-35 (³⁵S) is a radioactive isotope of sulfur with a half-life of 87 days, emitting beta particles at 167 keV . It is widely utilized as a tracer in biological and industrial research due to its ability to integrate into sulfur-containing compounds such as proteins, chondroitin sulfate, and sulfolipids. Key applications include:
- Metabolic Studies: Tracking sulfate-sulfur incorporation in fetal development , cartilage synthesis , and mucopolysaccharide turnover .
- Industrial Applications: Investigating sulfur migration in rubber vulcanization and developing compact nuclear batteries .
- Pharmaceutical Research: Labeling radioligands for receptor-binding assays (e.g., NPC1L1) .
Production methods involve neutron irradiation of potassium chloride (KCl), followed by cation exchange to isolate carrier-free ³⁵S from phosphorus-32 (³²P) .
Q & A
Basic Research Questions
Q. What are the critical physical properties of Sulfur-35 (S-35) that influence experimental design?
S-35 is a β⁻ emitter (0.167 MeV) with a half-life of 87.51 days , decaying to chlorine-35 (³⁵Cl). Its physical state (solid at 20°C) and moderate half-life necessitate careful timing for data collection and waste management. Key properties include:
Property | Value | Source |
---|---|---|
Half-life | 87.51 days | |
Decay mode | β⁻ emission | |
Biological half-life | ~623 days (internal exposure) | |
Critical handling | Requires hooded enclosures |
Methodological Note : Optimize experimental timelines to align with decay kinetics. Use liquid scintillation counting for β⁻ detection, and account for biological retention in in vivo studies .
Q. How should S-35 be safely handled in laboratory settings?
S-35 poses risks due to β⁻ radiation and bioaccumulation (e.g., testicular concentration ). Mitigation strategies:
- PPE : Safety glasses, double gloves, and lab coats.
- Engineering controls : Remote tools (tongs) and fume hoods for volatile compounds .
- Monitoring : Whole-body and finger dosimeters to track localized exposure .
- Decontamination : Frequent surveys with Geiger-Müller counters .
Q. What is the standard protocol for calculating S-35 activity in GTP binding assays?
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Data normalization : Express counts per minute (cpm) as a percentage of baseline (unstimulated) activity.
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Equation :
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Controls : Include baseline (no agonist) and non-specific binding (excess unlabeled ligand) samples .
Advanced Research Questions
Q. How can discrepancies in S-35 tracer data arise between ashed and non-ashed bone samples?
- Problem : Ashing (combustion) alters S-35 distribution in calcified tissues, leading to measurement bias.
- Resolution : Statistical validation (e.g., t-test with p < 0.01 ) and method calibration using spiked controls.
- Recommendation : Pre-treat samples with consistent protocols (e.g., acid digestion for non-ashed bones) .
Q. What experimental design considerations are critical for metabolic tracer studies using S-35 (e.g., methionine metabolism)?
- Tracer purity : Use S-35-labeled methionine with specific activity >250 mCi/mmol to minimize background .
- Sample collection : Time-series sampling to track incorporation into proteins (e.g., chondroitin sulfate in cartilage ).
- Data interpretation : Normalize to biological half-life (623 days) and account for isotopic dilution in tissues .
Q. How can S-35 isotope ratios resolve ambiguities in detecting past biological activity (e.g., Martian mineral analysis)?
- Principle : Autotrophic sulfur-metabolizing organisms fractionate isotopes, enriching sulfates with S-35.
- Method : Separate sulfide/sulfate minerals via petrographic thin-section analysis, then measure S-35 ratios with mass spectrometry .
- Challenge : Differentiate abiotic vs. biotic fractionation using control samples (e.g., hydrothermal simulations) .
Q. What statistical frameworks are recommended for resolving contradictory results in S-35 diffusion studies (e.g., in semiconductors)?
- Case study : Diffusion of S-35 into silicon showed non-Fickian behavior due to "kick-out" mechanisms (self-interstitial interactions).
- Validation : Compare experimental data with models (e.g., Boltzmann-Matano analysis) and use Arrhenius plots to isolate temperature-dependent anomalies .
Q. How should researchers address incomplete S-35 tracer recovery in in vivo systems (e.g., urinary excretion studies)?
- Problem : S-35-labeled metabolites (e.g., ascorbate sulfate) may partition into non-target tissues or degrade.
- Solution : Use dual-labeling (e.g., ¹⁴C + S-35) and co-chromatography to confirm metabolite identity .
- Quantification : Correct for recovery efficiency using internal standards (e.g., synthetic S-35-labeled analogs) .
Q. Methodological Best Practices
- Transparency : Document protocols in lab journals, including deviations and unreported data that might contradict conclusions .
- Reproducibility : Provide raw cpm data, normalization steps, and statistical thresholds (e.g., EC₅₀/IC₅₀ calculations) in supplementary materials .
- Ethical compliance : Avoid textual redundancy in publications; cite prior work rigorously .
Comparison with Similar Compounds
Comparison with Similar Isotopes and Compounds
Isotopic Tracers: Energy and Resolution
³⁵S is compared to other common tracers in Table 1:
Key Differences :
- Resolution : ³⁵S’s higher beta energy (167 keV vs. ³H’s 18 keV) reduces resolution in autoradiography, limiting precise cellular localization .
- Half-Life: ³⁵S’s 87-day half-life suits intermediate-term studies, contrasting with ³²P’s shorter half-life for rapid turnover processes .
Sulfur-Containing Compounds
A. Chondroitin Sulfate
- ³⁵S Incorporation : 64–83% of ³⁵S in cartilage slices is isolated as chondroitin sulfate, synthesized primarily in chondrocytes . Age reduces incorporation rates: 10-day-old rats retain ³⁵S longer in skin extracts than 30- or 300-day-old rats .
- Thyroid Dependence : Thyroidectomy decreases ³⁵S uptake in chondroitin sulfate by 50%, reversible with thyroxine supplementation .
B. Sulfolipids
- Marine Sulfolipids: ³⁵S labels sulfonolipids in Ochromonas danica and Halobacterium cutirubrum, aiding structural elucidation .
- Plant Sulfolipids : Chloroplast sulfolipids require ³⁵S for tracking sulfur metabolism in photosynthetic pathways .
C. Proteins and Keratin
- Keratinization : ³⁵S-cystine localizes sulfur in epidermal proteins, with conflicting reports on synthesis sites (Malpighian cells vs. cornified layer) .
Key Research Findings
Developmental Biology
- Fetal Transfer : ³⁵S transfers maternally to rat fetuses, with retention increasing with gestational age. By day 19, 40% of fetal ³⁵S is insoluble (likely in cartilage) .
- Bone Metabolism : In ossifying cartilage, ³⁵S transitions from acid-insoluble (chondroitin sulfate) to acid-soluble forms, correlating with phosphorus deposition .
Toxicity and Comparative Toxicology
- Avian Embryos: ³⁵S induces abnormalities similar to selenium but requires 20× higher doses than tellurium to achieve lethality .
Data Tables
Table 2: ³⁵S Distribution in Rat Tissues (24 Hours Post-Injection)
Tissue | ³⁵S Concentration (Relative) |
---|---|
Intestinal Tract | 100% (Highest) |
Sternal Cartilage | 80% |
Bone Marrow | 60% |
Blood | 40% |
Table 3: Age-Dependent ³⁵S Turnover in Rat Skin
Age (Days) | ³⁵S Retention (Half-Life) |
---|---|
10 | 48 hours |
30 | 24 hours |
300 | 12 hours |
Properties
CAS No. |
15117-53-0 |
---|---|
Molecular Formula |
H2S |
Molecular Weight |
36.985 g/mol |
IUPAC Name |
sulfane |
InChI |
InChI=1S/H2S/h1H2/i1+3 |
InChI Key |
RWSOTUBLDIXVET-AKLPVKDBSA-N |
SMILES |
S |
Isomeric SMILES |
[35SH2] |
Canonical SMILES |
S |
Key on ui other cas no. |
15117-53-0 |
Synonyms |
35S radioisotope S-35 radioisotope Sulfur-35 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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